molecular formula C26H24BrN3O4 B014198 6-[Bromoacetamido]tetramethylrhodamine CAS No. 166442-39-3

6-[Bromoacetamido]tetramethylrhodamine

Cat. No.: B014198
CAS No.: 166442-39-3
M. Wt: 522.4 g/mol
InChI Key: GTTKKUNIKVMXMX-UHFFFAOYSA-N
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Description

6-[Bromoacetamido]tetramethylrhodamine is a chemical compound with the molecular formula C26H24BrN3O4 and a molecular weight of 522.39. It is commonly used in proteomics research and is known for its fluorescent properties, making it valuable in various scientific applications.

Preparation Methods

The synthesis of 6-[Bromoacetamido]tetramethylrhodamine typically involves the reaction of tetramethylrhodamine with bromoacetic acid. The reaction conditions often include the use of a suitable solvent such as dimethyl sulfoxide (DMSO) and a base like triethylamine to facilitate the reaction. The product is then purified using chromatographic techniques to obtain the desired compound .

Chemical Reactions Analysis

6-[Bromoacetamido]tetramethylrhodamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromoacetamido group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Common Reagents and Conditions: Typical reagents include nucleophiles such as amines or thiols, and the reactions are often carried out in polar solvents like DMSO or acetonitrile.

Scientific Research Applications

6-[Bromoacetamido]tetramethylrhodamine is widely used in scientific research due to its fluorescent properties. Some of its applications include:

    Chemistry: Used as a fluorescent probe in various chemical assays and reactions.

    Biology: Employed in fluorescence microscopy and flow cytometry to label and track biological molecules and cells.

    Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.

    Industry: Applied in the development of fluorescent dyes and markers for various industrial processes.

Mechanism of Action

The mechanism of action of 6-[Bromoacetamido]tetramethylrhodamine involves its ability to fluoresce upon excitation with light. The compound absorbs light at a specific wavelength and emits light at a longer wavelength, which can be detected using fluorescence microscopy or other imaging techniques. This property allows it to be used as a marker or probe in various scientific applications .

Comparison with Similar Compounds

6-[Bromoacetamido]tetramethylrhodamine is unique due to its specific fluorescent properties and the presence of the bromoacetamido group, which allows for further chemical modifications. Similar compounds include:

    Tetramethylrhodamine: Lacks the bromoacetamido group but shares similar fluorescent properties.

    Rhodamine B: Another fluorescent dye with different chemical properties and applications.

    Fluorescein: A widely used fluorescent dye with different excitation and emission wavelengths compared to tetramethylrhodamine.

These comparisons highlight the unique features of this compound, making it a valuable tool in various scientific fields.

Properties

IUPAC Name

N-[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl]-2-bromoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24BrN3O4/c1-29(2)16-6-9-19-22(12-16)33-23-13-17(30(3)4)7-10-20(23)26(19)21-11-15(28-24(31)14-27)5-8-18(21)25(32)34-26/h5-13H,14H2,1-4H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTKKUNIKVMXMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)NC(=O)CBr)C(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20400482
Record name 6-[Bromoacetamido]tetramethylrhodamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166442-39-3
Record name 6-[Bromoacetamido]tetramethylrhodamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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